molecular formula C9H13N3O B1626361 1-(2-Aminoethyl)-3-phenylurea CAS No. 53673-01-1

1-(2-Aminoethyl)-3-phenylurea

Cat. No. B1626361
Key on ui cas rn: 53673-01-1
M. Wt: 179.22 g/mol
InChI Key: YZKMURMKJCXVIE-UHFFFAOYSA-N
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Patent
US04906661

Procedure details

To a stirring suspensions of 0.057 mole of acetylethylene diamine in 100 ml of methylene chloride at 10° C. was added dropwise 0.057 mole of phenyl isocyanate. Soon after the addition a solid precipitated. 100 ml of anhydrous ether was added to the reaction mixture and stirring was continued for another 30 minutes. The solid was recovered by filtration, dissolved in 50 ml of 15% hydrochloric acid, and the solution was heated to 80° C. for 4 hours. Removal of the aqueous acid afforded the product which had a melting point of 190.4° C.
Quantity
0.057 mol
Type
reactant
Reaction Step One
Quantity
0.057 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][CH2:6][NH2:7])(=[O:3])C.[C:8]1([N:14]=C=O)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(Cl)Cl>[C:8]1([NH:14][C:1]([NH:4][CH2:5][CH2:6][NH2:7])=[O:3])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.057 mol
Type
reactant
Smiles
C(C)(=O)NCCN
Name
Quantity
0.057 mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Soon after the addition a solid
CUSTOM
Type
CUSTOM
Details
precipitated
ADDITION
Type
ADDITION
Details
100 ml of anhydrous ether was added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
The solid was recovered by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 50 ml of 15% hydrochloric acid
CUSTOM
Type
CUSTOM
Details
Removal of the aqueous acid
CUSTOM
Type
CUSTOM
Details
afforded the product which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(=CC=CC=C1)NC(=O)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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